molecular formula C13H14F6N2O5 B1382718 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) CAS No. 2108457-85-6

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)

Cat. No.: B1382718
CAS No.: 2108457-85-6
M. Wt: 392.25 g/mol
InChI Key: ROSZQPKPXGINAM-UHFFFAOYSA-N
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Description

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is a valuable scaffold in drug discovery for its conformational restriction and potential to improve pharmacokinetic properties . While specific biological data for this exact salt form is limited in public sources, azetidine derivatives are actively investigated for their therapeutic potential. For instance, structurally related azetidine compounds have been developed as potent Janus Kinase (JAK) inhibitors for the treatment of cancers, autoimmune diseases, and inflammatory disorders . Other research explores azetidine-based compounds as GPR119 modulators, a target for treating diabetes, obesity, and dyslipidemia . The bis(trifluoroacetate) salt form typically enhances the compound's solubility, facilitating its use in various biological assay systems. This product is intended for research applications, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(azetidin-3-yl)-6-methyl-1H-pyridin-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2C2HF3O2/c1-6-2-8(12)3-9(11-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h2-3,7,10H,4-5H2,1H3,(H,11,12);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZQPKPXGINAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) typically involves the formation of the azetidine ring followed by the introduction of the pyridine and trifluoroacetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent steps include the functionalization of the pyridine ring and the addition of trifluoroacetate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions. The compound can undergo several types of reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications .

Chemical Reactions

Reaction TypeDescription
Oxidation Converts the compound into oxidized derivatives under specific conditions.
Reduction Modifies functional groups using reducing agents like lithium aluminum hydride.
Substitution Involves replacing one functional group with another using nucleophiles.

Biology

Research indicates that this compound may exhibit various biological activities. Its interactions with biomolecules are being studied to understand its potential therapeutic effects. The azetidine and pyridine rings contribute to its binding affinity with biological targets, while the trifluoroacetate groups improve solubility .

Potential Biological Activities

  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are crucial in inflammatory pathways .
  • Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

Medicine

The ongoing research into 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) focuses on its potential as a precursor for drug development. Its structural characteristics may lead to the discovery of novel therapeutic agents .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its ability to enhance reaction rates and yields makes it valuable in manufacturing settings .

Similar Compounds

Compound NameStructureApplications
2-(Azetidin-3-yl)pyridineSimilar azetidine structureUsed in medicinal chemistry
2-(Azetidin-3-yl)-6-methylpyridin-4-ol bis(2,2,2-trifluoroacetate)Variants of the same base structureExplored for biological activity

Uniqueness

The distinct combination of functional groups in 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) imparts unique chemical properties that differentiate it from similar compounds, enhancing its value for research and industrial applications .

Mechanism of Action

The mechanism of action of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The azetidine and pyridine rings play crucial roles in its binding affinity and reactivity. The trifluoroacetate groups enhance its stability and solubility, facilitating its interactions with various biological and chemical systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)
  • Molecular Formula : C₁₃H₁₄F₆N₂O₅
  • Molecular Weight : 392.26 g/mol
  • CAS Number : 2108457-85-6
  • Structural Features: Combines an azetidine (4-membered nitrogen-containing ring) with a methyl-substituted pyridinol core, stabilized as a bis(trifluoroacetate) salt.

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its azetidine-pyridin-4-ol scaffold and trifluoroacetate counterions. Below is a comparison with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Price (USD) Primary Use
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) C₁₃H₁₄F₆N₂O₅ 392.26 Azetidine ring, pyridinol, trifluoroacetate salt $447/100 mg Pharmaceutical research
2-Cyanopyridine C₆H₄N₂ 104.11 Pyridine with cyano substituent $8/1 g General organic synthesis
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C₈H₅BrN₂O 225.04 Pyrrolopyridine scaffold, bromo and aldehyde groups $7/100 mg Medicinal chemistry
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate C₁₉H₂₂BrNO₃ 392.30 Ethylpyridine-linked ester, bromo substituent Not listed Kinase inhibitor studies

Key Observations :

  • Solubility : The trifluoroacetate salt form improves solubility in polar solvents, a critical advantage over neutral analogs (e.g., 4-Bromo-pyrrolopyridine derivatives) for in vitro assays .
  • Cost: The high price ($447/100 mg) reflects synthetic challenges, such as azetidine ring formation and salt stabilization, compared to cheaper analogs like 2-cyanopyridine ($8/1 g) .

Pharmacological Relevance

The compound’s azetidine moiety is a key differentiator. In contrast, pyrrolopyridines (e.g., 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) are often used in kinase inhibitors but lack the conformational constraints of azetidines .

Biological Activity

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) is C13H14F6N2O5C_{13}H_{14}F_6N_2O_5, with a molecular weight of 392.26 g/mol. The compound features an azetidine ring, a pyridine moiety, and two trifluoroacetate groups, which enhance its solubility and stability in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine and pyridine rings are crucial for binding affinity, while the trifluoroacetate groups improve solubility, facilitating interactions with enzymes and receptors. The compound may modulate various signaling pathways, which can lead to therapeutic effects .

Anti-inflammatory Effects

Studies on related compounds suggest that the structure may inhibit key inflammatory pathways. For instance, certain pyridine derivatives have been reported to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory responses . The potential for anti-inflammatory activity in 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) warrants further investigation.

Neuroprotective Properties

Given the structural similarities to other neuroactive compounds, there is a hypothesis that this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to influence neurotransmitter systems and could potentially be explored for neurodegenerative disease applications .

In Vivo Studies

Recent studies have utilized zebrafish models to assess the toxicity and biological effects of related trifluoromethyl derivatives. These studies provide insights into the safety profile and potential therapeutic windows for compounds similar to 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) .

CompoundBiological ActivityModel UsedFindings
Trifluoromethyl derivativesAnticancerZebrafish embryoPotent growth inhibitors
Pyridine derivativesAnti-inflammatoryRAW 264.7 cellsSignificant inhibition of NO production

Structure–Activity Relationship (SAR) Studies

Quantitative structure–activity relationship (QSAR) analyses have been performed on similar compounds to understand the structural determinants influencing their biological activities. These studies highlight the importance of functional groups and molecular geometry in modulating activity against specific targets .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate), and how can impurities be minimized during purification?

  • Methodological Answer : The compound is typically synthesized via acid-base reactions, where the parent azetidine-pyridinol derivative is treated with trifluoroacetic acid (TFA) to form the bis(trifluoroacetate) salt. A critical step is controlling stoichiometry to avoid excess TFA, which can lead to by-products like unreacted starting materials or mono-trifluoroacetylated intermediates. Purification often involves recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography using silica gel with a gradient of dichloromethane/methanol. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended to verify purity ≥95% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H NMR (in DMSO-d6) identifies proton environments in the azetidine and pyridine rings, while 19F NMR confirms trifluoroacetate counterion presence. 13C NMR resolves carbonyl carbons (δ ~160-170 ppm for TFA).
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects the [M+H]+ ion, with fragmentation patterns confirming the azetidine-pyridinol backbone.
  • IR Spectroscopy : Strong absorbance at ~1670–1750 cm−1 (C=O stretch of TFA) and 1100–1250 cm−1 (C-F stretches) validate salt formation .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Methodological Answer : The bis(trifluoroacetate) salt is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Stability studies in aqueous buffers (pH 4–8) show degradation <5% over 24 hours at 25°C, but acidic conditions (pH <3) accelerate hydrolysis of the trifluoroacetyl group. For long-term storage, lyophilized samples stored at −20°C in inert atmospheres (argon) are optimal .

Advanced Research Questions

Q. How does the bis(trifluoroacetate) moiety influence catalytic activity in transition-metal-mediated reactions?

  • Methodological Answer : Trifluoroacetate ligands enhance electrophilicity in palladium(II) complexes, facilitating oxidative addition steps in cross-coupling reactions. For example, Pd(CF3CO2)2 (a structurally analogous catalyst) demonstrates superior activity in alkoxycarbonylation compared to chloride or acetate counterparts due to the electron-withdrawing trifluoromethyl group. Kinetic studies (monitored via in situ 19F NMR) reveal that ligand exchange rates between trifluoroacetate and substrates dictate reaction turnover .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

  • Methodological Answer : Contradictions often arise from variable moisture sensitivity or competing reaction pathways. To address this:

  • Control moisture : Use rigorously dried solvents (activated molecular sieves) and glovebox conditions.
  • Monitor intermediates : Quench aliquots at timed intervals and analyze via LC-MS to identify transient species.
  • Isolate competing pathways : DFT calculations (e.g., Gaussian 16) model transition states to distinguish between SN2 vs. radical mechanisms .

Q. What mechanistic insights explain its role in oxidative coupling reactions?

  • Methodological Answer : The compound may act as an oxidant analogously to phenyliodine(III) bis(trifluoroacetate) (PIFA), which facilitates single-electron transfer (SET) or ligand-coupled electron transfer (LCET). For example, PIFA oxidizes alcohols to ketones via a hypervalent iodine intermediate. Comparative studies using cyclic voltammetry (CH3CN, 0.1 M TBAPF6) reveal oxidation potentials critical for designing analogous azetidine-based oxidants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)
Reactant of Route 2
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)

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